molecular formula C7H13ClN2 B1403118 trans-3-Aminocyclohexanecarbonitrile hydrochloride CAS No. 920966-30-9

trans-3-Aminocyclohexanecarbonitrile hydrochloride

Cat. No. B1403118
M. Wt: 160.64 g/mol
InChI Key: ZBUXGIYHCTWUTA-ZJLYAJKPSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving trans-3-Aminocyclohexanecarbonitrile hydrochloride are not provided in the search results. As a synthetic intermediate, it is likely involved in various reactions to produce different biologically active molecules.


Physical And Chemical Properties Analysis

Trans-3-Aminocyclohexanecarbonitrile hydrochloride is a solid substance . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis of Complex Compounds

  • Trans-3-Aminocyclohexanecarbonitrile hydrochloride is used in the synthesis of N-substituted cyclohex-3-enamines, which are important intermediates in medicinal chemistry. This method offers advantages such as lower cost, scalability, and tolerance of a wide variety of functional groups (Álvarez-Pérez & Marco-Contelles, 2009).

Photocyclization Studies

  • The compound plays a role in photocyclization studies, especially in understanding the behavior of related organic compounds under different conditions (Bortolus et al., 2004).

Fluorescence Properties

  • Research has been conducted on synthesizing various organic compounds with amino acid function using trans-3-Aminocyclohexanecarbonitrile hydrochloride, which also evaluated their fluorescence properties (Girgis et al., 2004).

Chemical Structure and Properties

  • Studies on the chemical structure and properties of related compounds, like trans-4-(N-Acetylamido)Cyclohexanol, provide insights into the broader applications of trans-3-Aminocyclohexanecarbonitrile hydrochloride in organic synthesis and pharmaceutical intermediate production (Li Jia-jun, 2012).

Safety And Hazards

Trans-3-Aminocyclohexanecarbonitrile hydrochloride is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, H335, H302, H312, and H332, indicating that it can cause skin irritation, serious eye irritation, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(1R,3R)-3-aminocyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUXGIYHCTWUTA-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-aminocyclohexane-1-carbonitrile;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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